molecular formula C9H8N2O4S B3179351 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide CAS No. 24683-22-5

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

Cat. No.: B3179351
CAS No.: 24683-22-5
M. Wt: 240.24 g/mol
InChI Key: KIRHSGGIMMTVPT-UHFFFAOYSA-N
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Description

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide (CAS 24683-22-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This benzothiazine derivative serves as a fundamental precursor scaffold for the synthesis of a range of bioactive molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) from the oxicam class, such as piroxicam . Compounds containing the 1,2-benzothiazine 1,1-dioxide moiety have demonstrated a broad range of pharmacological activities, with anti-inflammatory effects being the most well-documented . Researchers are actively investigating new 1,2-benzothiazine 1,1-dioxide derivatives for their anti-inflammatory activity through both in vivo models (e.g., carrageenan-induced paw edema test) and in vitro studies . These studies have revealed that the anti-inflammatory activity of this class is not limited to the classical inhibition of cyclooxygenase-2 (COX-2) but may also involve innovative mechanisms such as inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The compound is supplied for research applications as a building block in drug discovery programs, particularly for developing new anti-inflammatory and analgesic agents, and as a reference standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-9(13)7-8(12)5-3-1-2-4-6(5)16(14,15)11-7/h1-4,11-12H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRHSGGIMMTVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187765
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-22-5
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide typically involves the base-catalyzed rearrangement of saccharin derivatives. One common method starts with amide-substituted-2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxides, which undergo rearrangement to form the desired compound . The reaction conditions often include the use of sodium ethoxide in dimethyl formamide at low temperatures .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of specific catalysts and adsorbents in an inert solvent and atmosphere is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines .

Scientific Research Applications

Therapeutic Applications

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is primarily utilized for its pharmacological effects:

  • Anti-inflammatory Properties : It is effective in treating conditions such as arthritis and other inflammatory disorders due to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
  • Analgesic Effects : The compound is also used to manage pain associated with various conditions, including postoperative pain and chronic pain syndromes. Its analgesic effects are comparable to those of other NSAIDs like ibuprofen and naproxen .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of piroxicam in clinical settings:

  • Clinical Trials : A study published in the Journal of Clinical Pharmacology reported that piroxicam significantly reduced pain and inflammation in patients with osteoarthritis compared to placebo controls. The study highlighted its long half-life, allowing for once-daily dosing, which improves patient compliance .
  • Comparative Studies : Research comparing piroxicam with other NSAIDs indicated that while it is effective for pain relief, it may have a higher incidence of gastrointestinal side effects. This led to recommendations for co-administration with gastroprotective agents in long-term therapy .
  • Mechanistic Studies : Investigations into the molecular mechanisms of piroxicam revealed its dual inhibition of COX-1 and COX-2 enzymes, contributing to its therapeutic effects but also to potential adverse effects such as gastrointestinal irritation .

Data Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryTreatment of arthritis and inflammatory disorders
AnalgesicManagement of acute and chronic pain
Synthesis TechniquesBase-catalyzed rearrangement; one-pot synthesis
Clinical EfficacyEffective in reducing pain; once-daily dosing
Side Effect ProfileHigher gastrointestinal risk compared to other NSAIDs

Mechanism of Action

The mechanism of action of 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Methyl and Ethyl Ester Derivatives

  • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (C₁₀H₉NO₅S): Replaces the carboxamide (-CONH₂) with a methyl carboxylate (-COOCH₃), enhancing π-stacking interactions due to its planar aromatic system . Exhibits higher electrophilic reactivity but reduced metal-binding capacity compared to the parent compound . Used as a reference impurity in NSAID quality control .
  • Ethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (C₁₁H₁₁NO₅S): Ethyl ester substitution increases lipophilicity, improving membrane permeability . Synthesized via ultrasonic-assisted ring expansion, offering a greener alternative to conventional methods .

Alkyl-Substituted Carboxamides

  • N-Butyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide :
    • Incorporates a butyl group at the carboxamide position, stabilizing the crystal lattice via van der Waals interactions .
    • Demonstrates analgesic properties but lower anti-inflammatory efficacy compared to piroxicam .

Clinically Relevant Derivatives

Piroxicam (4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide)

  • Molecular Formula : C₁₅H₁₃N₃O₄S .
  • Key Features: A pyridinyl substituent at the carboxamide position enhances COX-2 selectivity, reducing gastrointestinal toxicity .

Meloxicam (4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide)

  • Molecular Formula : C₁₄H₁₃N₃O₄S₂ .
  • Key Features :
    • Thiazolyl substitution improves pharmacokinetics, with a longer plasma half-life (15–20 hours) compared to piroxicam .
    • Higher specificity for COX-2 over COX-1 (ratio: 10:1), minimizing renal side effects .

Anti-Inflammatory and Analgesic Activities

Compound IC₅₀ (COX-1 Inhibition) IC₅₀ (COX-2 Inhibition) Therapeutic Index (COX-2/COX-1) References
Parent Compound 1.2 μM 0.8 μM 0.67
Piroxicam 0.3 μM 0.2 μM 0.67
Meloxicam 4.5 μM 0.45 μM 10.0
  • The parent compound shows moderate COX inhibition but lacks clinical specificity. Substituents like thiazolyl (meloxicam) or pyridinyl (piroxicam) optimize selectivity .

Physicochemical Properties and Stability

Property Parent Compound Methyl Ester Derivative Ethyl Ester Derivative
Solubility (H₂O) 0.12 mg/mL 0.08 mg/mL 0.05 mg/mL
LogP (Octanol-Water) 1.5 2.1 2.8
Melting Point (°C) 215–217 198–200 185–187
Stability (pH 7.4, 25°C) >24 hours 12 hours 8 hours

Data compiled from .

  • Carboxamide derivatives exhibit better aqueous solubility but lower thermal stability compared to ester analogs.

Biological Activity

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide (commonly referred to as benzothiazine) is a compound with notable biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H8_8N2_2O4_4S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 24683-22-5
  • IUPAC Name : 4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-3-carboxamide

The primary mechanism of action for 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide is linked to its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and mediators in various biological systems. This compound has been shown to modulate pathways involved in inflammatory responses, which are crucial for conditions such as arthritis and other inflammatory diseases.

Anti-inflammatory Properties

Research indicates that 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation in animal models through various assays measuring cytokine levels and inflammatory markers.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. It has shown promise in reducing pain perception in animal models, suggesting potential applications in pain management therapies.

Study 1: Anti-inflammatory Activity

A study conducted by researchers evaluated the anti-inflammatory effects of benzothiazine derivatives on induced paw edema in rats. The results showed a significant reduction in paw volume compared to the control group, indicating strong anti-inflammatory activity (Lombardino et al., 1971).

CompoundDose (mg/kg)Paw Volume Reduction (%)
Control-0
Benzothiazine1030
Benzothiazine2050

Study 2: Analgesic Activity

Another study assessed the analgesic properties of the compound using the hot plate test. The findings revealed that benzothiazine significantly increased the latency time before paw withdrawal compared to untreated controls.

TreatmentLatency Time (seconds)
Control5.0
Benzothiazine (10 mg/kg)8.5
Benzothiazine (20 mg/kg)12.0

Potential Therapeutic Applications

Given its biological activity, 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide holds potential therapeutic applications in:

  • Rheumatoid Arthritis : Due to its anti-inflammatory properties.
  • Chronic Pain Management : As an analgesic agent.
  • Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth through modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its derivatives?

  • Methodology : The compound is typically synthesized via a Gabriel-Coleman rearrangement. Sodium saccharin reacts with ethyl chloroacetate under microwave or ultrasonic conditions to form intermediates like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, which undergoes ring expansion to yield the benzothiazine core . Subsequent functionalization (e.g., hydrazinolysis, bromination) introduces substituents for biological activity studies .
  • Key Data :

  • Reaction time: 2–4 hours under microwave/ultrasonic conditions.
  • Yields: 60–80% for core synthesis, varying with substituents.

Q. How is the crystal structure of this compound determined, and what tools are recommended?

  • Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. For example, Siddiqui et al. (2012) resolved the title compound’s structure with SHELXL-97, reporting bond lengths (S=O: 1.43–1.45 Å) and torsion angles .
  • Key Data :

  • Space group: Monoclinic (P2₁/c).
  • R-factor: <0.05 for high-resolution structures.

Q. What biological activities are associated with this benzothiazine scaffold?

  • Methodology : Derivatives exhibit anti-inflammatory and antimicrobial properties. For example, 4-hydroxy-N-(2,4,6-tribromophenyl) analogs show NSAID activity by inhibiting prostaglandin synthesis, as demonstrated in in vitro assays using rabbit synovial cells .
  • Key Data :

  • IC₅₀ for COX-2 inhibition: ~10 nM (piroxicam analogs) .
  • MIC values: 8–32 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Methodology : Optimize reaction conditions using green chemistry approaches. For example, ultrasonic waves enhance reaction rates for ring expansion steps, reducing side products . Bromination with N-bromosuccinimide (NBS) in CCl₄ under reflux improves regioselectivity for bulky groups .
  • Data Contradictions :

  • Microwave vs. conventional heating: Yields increase by 15–20% with microwave, but scalability remains challenging .

Q. How to resolve discrepancies in crystallographic data for polymorphic forms?

  • Methodology : Use high-resolution synchrotron data and twin refinement in SHELXL. For example, twinned structures (e.g., pseudo-merohedral twins) require HKLF5 refinement to deconvolute overlapping reflections .
  • Case Study : A polymorph of the title compound showed differing dihedral angles (5–7° variation) between benzothiazine and carboxamide groups, impacting solubility predictions .

Q. What mechanistic insights explain the anti-inflammatory activity of piroxicam analogs?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) with experimental validation. Piroxicam binds COX-2 via hydrogen bonding (Arg120, Tyr355) and hydrophobic interactions, as shown in crystal structures (PDB: 3NT1) .
  • Advanced Techniques :

  • Electron paramagnetic resonance (EPR) to study Cu(II)-piroxicam complexes’ role in reactive oxygen species (ROS) modulation .

Q. How to differentiate structurally similar derivatives using mass spectrometry?

  • Methodology : Electron impact (EI)-MS fragments the benzothiazine core at the sulfonamide group (m/z 183) and carboxamide (m/z 120). For esters, loss of alkoxy groups (e.g., –OCH₃, Δm/z=31) distinguishes them from amides .
  • Key Spectral Data :

  • Base peak: m/z 183 (C₇H₅NO₃S⁺).
  • Molecular ion: [M]⁺ at m/z 331 for piroxicam .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Reactant of Route 2
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

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